molecular formula C19H14N4O2S B12212387 (2E,5Z)-5-[(8-methoxyquinolin-2-yl)methylidene]-2-(pyridin-2-ylimino)-1,3-thiazolidin-4-one

(2E,5Z)-5-[(8-methoxyquinolin-2-yl)methylidene]-2-(pyridin-2-ylimino)-1,3-thiazolidin-4-one

Cat. No.: B12212387
M. Wt: 362.4 g/mol
InChI Key: ZHVVWGDOMRFXNF-PTNGSMBKSA-N
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Description

The compound (5Z)-5-[(8-methoxyquinolin-2-yl)methylidene]-2-pyridin-2-ylimino-1,3-thiazolidin-4-one is a heterocyclic organic molecule It features a quinoline moiety, a pyridine ring, and a thiazolidinone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-5-[(8-methoxyquinolin-2-yl)methylidene]-2-pyridin-2-ylimino-1,3-thiazolidin-4-one typically involves the condensation of 8-methoxyquinoline-2-carbaldehyde with 2-pyridin-2-yl-1,3-thiazolidin-4-one under basic conditions. The reaction is often carried out in the presence of a base such as sodium hydroxide or potassium carbonate in a suitable solvent like ethanol or methanol. The reaction mixture is usually refluxed for several hours to ensure complete conversion.

Industrial Production Methods

For industrial-scale production, the process may be optimized to include continuous flow reactors to enhance the reaction rate and yield. The use of catalysts and automated systems can also be employed to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the quinoline moiety, leading to the formation of quinoline N-oxides.

    Reduction: Reduction reactions can target the imino group, converting it to an amine.

    Substitution: The methoxy group on the quinoline ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like thiols, amines, or halides can be used in the presence of a catalyst or under acidic/basic conditions.

Major Products

    Oxidation: Quinoline N-oxides.

    Reduction: Amino derivatives.

    Substitution: Various substituted quinoline derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate.

Biology

In biological research, (5Z)-5-[(8-methoxyquinolin-2-yl)methylidene]-2-pyridin-2-ylimino-1,3-thiazolidin-4-one is studied for its potential as an antimicrobial and anticancer agent. Its ability to interact with biological macromolecules makes it a candidate for drug development.

Medicine

The compound’s potential therapeutic properties are being explored in the treatment of diseases such as cancer and bacterial infections. Its mechanism of action involves the inhibition of key enzymes and pathways critical for the survival of pathogens and cancer cells.

Industry

In the industrial sector, this compound is used in the development of new materials with specific electronic and optical properties. Its ability to form stable complexes with metals makes it useful in catalysis and material science.

Mechanism of Action

The mechanism of action of (5Z)-5-[(8-methoxyquinolin-2-yl)methylidene]-2-pyridin-2-ylimino-1,3-thiazolidin-4-one involves its interaction with various molecular targets. In antimicrobial applications, it inhibits the synthesis of bacterial cell walls by targeting enzymes involved in peptidoglycan biosynthesis. In anticancer applications, it induces apoptosis in cancer cells by activating caspase pathways and inhibiting cell proliferation.

Comparison with Similar Compounds

Similar Compounds

  • (5Z)-5-[(8-hydroxyquinolin-2-yl)methylidene]-2-pyridin-2-ylimino-1,3-thiazolidin-4-one
  • (5Z)-5-[(8-chloroquinolin-2-yl)methylidene]-2-pyridin-2-ylimino-1,3-thiazolidin-4-one
  • (5Z)-5-[(8-methylquinolin-2-yl)methylidene]-2-pyridin-2-ylimino-1,3-thiazolidin-4-one

Uniqueness

The uniqueness of (5Z)-5-[(8-methoxyquinolin-2-yl)methylidene]-2-pyridin-2-ylimino-1,3-thiazolidin-4-one lies in its methoxy group, which can influence its electronic properties and reactivity. This makes it distinct from its analogs with different substituents, potentially leading to different biological activities and applications.

Properties

Molecular Formula

C19H14N4O2S

Molecular Weight

362.4 g/mol

IUPAC Name

(2E,5Z)-5-[(8-methoxyquinolin-2-yl)methylidene]-2-pyridin-2-ylimino-1,3-thiazolidin-4-one

InChI

InChI=1S/C19H14N4O2S/c1-25-14-6-4-5-12-8-9-13(21-17(12)14)11-15-18(24)23-19(26-15)22-16-7-2-3-10-20-16/h2-11H,1H3,(H,20,22,23,24)/b15-11-

InChI Key

ZHVVWGDOMRFXNF-PTNGSMBKSA-N

Isomeric SMILES

COC1=CC=CC2=C1N=C(C=C2)/C=C\3/C(=O)N/C(=N\C4=CC=CC=N4)/S3

Canonical SMILES

COC1=CC=CC2=C1N=C(C=C2)C=C3C(=O)NC(=NC4=CC=CC=N4)S3

Origin of Product

United States

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